molecular formula C13H19Cl2N3 B1384113 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride CAS No. 2060063-06-9

4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride

Cat. No.: B1384113
CAS No.: 2060063-06-9
M. Wt: 288.21 g/mol
InChI Key: HJLSOVNNHQQGHM-UHFFFAOYSA-N
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Description

4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride is a chemical compound with the molecular formula C13H17N3·2HCl. It is known for its applications in various fields, including medicinal chemistry and pharmaceutical research. The compound is characterized by the presence of an indole ring substituted with a piperazine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound often utilize parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole and piperazine moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, PhSH, and diphenylvinylsulfonium triflate. Reaction conditions often involve the use of bases such as DBU and solvents like DMSO .

Major Products Formed

The major products formed from these reactions include protected piperazines and piperazinopyrrolidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride is unique due to its specific indole and piperazine structure, which imparts distinct chemical and biological properties. Its ability to inhibit microtubule synthesis and affect cell cycle progression sets it apart from other similar compounds .

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)-1H-indole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-2-11(10-16-8-6-14-7-9-16)12-4-5-15-13(12)3-1;;/h1-5,14-15H,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLSOVNNHQQGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C3C=CNC3=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060063-06-9
Record name 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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